molecular formula C10H16O3 B14883987 Methyl 1-allyl-2-hydroxycyclopentanecarboxylate

Methyl 1-allyl-2-hydroxycyclopentanecarboxylate

Cat. No.: B14883987
M. Wt: 184.23 g/mol
InChI Key: HOHSCRZFFHKKQI-UHFFFAOYSA-N
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Description

Methyl 1-allyl-2-hydroxycyclopentanecarboxylate is an organic compound with the molecular formula C10H16O3 It is a derivative of cyclopentanecarboxylate, featuring an allyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-allyl-2-hydroxycyclopentanecarboxylate typically involves the esterification of 1-allyl-2-hydroxycyclopentanecarboxylic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction can be represented as follows:

1-allyl-2-hydroxycyclopentanecarboxylic acid+methanolH2SO4Methyl 1-allyl-2-hydroxycyclopentanecarboxylate+H2O\text{1-allyl-2-hydroxycyclopentanecarboxylic acid} + \text{methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 1-allyl-2-hydroxycyclopentanecarboxylic acid+methanolH2​SO4​​Methyl 1-allyl-2-hydroxycyclopentanecarboxylate+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-allyl-2-hydroxycyclopentanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The allyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Methyl 1-allyl-2-oxocyclopentanecarboxylate.

    Reduction: Methyl 1-allyl-2-hydroxycyclopentanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 1-allyl-2-hydroxycyclopentanecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-allyl-2-hydroxycyclopentanecarboxylate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the allyl group can participate in electrophilic addition reactions. These interactions can affect cellular pathways and biological processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-allyl-2-hydroxycyclopentanecarboxylate is unique due to the presence of both an allyl group and a hydroxyl group, which confer distinct reactivity and potential biological activities. Its combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

methyl 2-hydroxy-1-prop-2-enylcyclopentane-1-carboxylate

InChI

InChI=1S/C10H16O3/c1-3-6-10(9(12)13-2)7-4-5-8(10)11/h3,8,11H,1,4-7H2,2H3

InChI Key

HOHSCRZFFHKKQI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCCC1O)CC=C

Origin of Product

United States

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